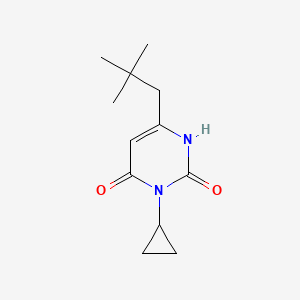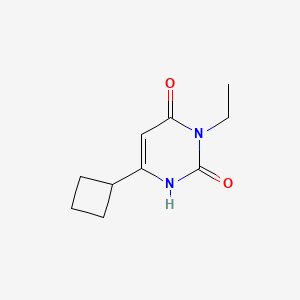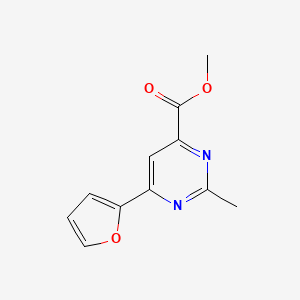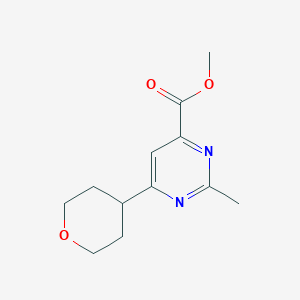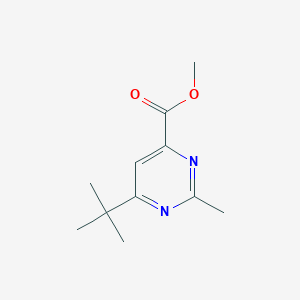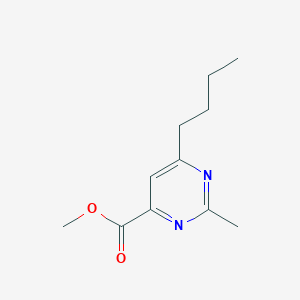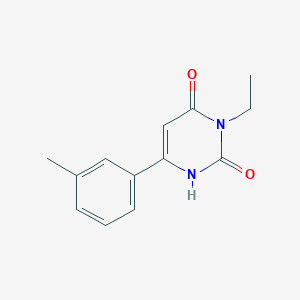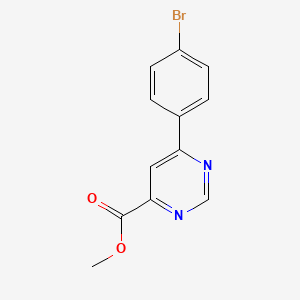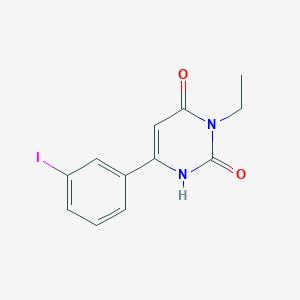![molecular formula C12H13N5O4 B1484430 2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid CAS No. 2199407-49-1](/img/structure/B1484430.png)
2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid
Vue d'ensemble
Description
The compound is a benzoic acid derivative with a methoxymethyl-1H-1,2,4-triazol-5-yl hydrazino carbonyl group attached to the benzene ring. Benzoic acid derivatives are commonly used in organic synthesis and can exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzoic acid derivative with a methoxymethyl-1H-1,2,4-triazol-5-yl hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid moiety), a carbonyl group (from the carboxylic acid moiety), and a 1,2,4-triazole ring (from the methoxymethyl-1H-1,2,4-triazol-5-yl group) .Chemical Reactions Analysis
As a benzoic acid derivative, this compound could undergo various chemical reactions typical of carboxylic acids, such as esterification, amidation, and reduction . The presence of the 1,2,4-triazole ring could also confer unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Applications De Recherche Scientifique
Synthesis of 1,2,4- and 1,3,4-Oxadiazoles
A study by Obushak et al. (2008) discussed the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, showcasing the chemical versatility of triazole derivatives in creating new compounds, potentially useful for various applications in materials science or as intermediates in pharmaceutical synthesis (Obushak et al., 2008).
Antimicrobial and Anti-lipase Activities
Özil et al. (2015) explored the biological activities of 1,2,4-triazole derivatives, revealing their antimicrobial, anti-lipase, and antiurease activities. This suggests potential applications of such compounds in developing new antimicrobial agents or treatments for conditions related to enzyme dysregulation (Özil et al., 2015).
Development of New Ring Systems
Butler et al. (1972) focused on developing new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring systems through reactions of substituted hydrazino-oxadiazoles, contributing to the field of heterocyclic chemistry by providing novel compounds that could be further explored for various scientific and industrial applications (Butler et al., 1972).
Secondary Interactions and Structure-Activity Relationships
Dinesh (2013) analyzed the structure-activity relationships of two benzoic acids with triazole moieties, identifying non-covalent interactions and their effects on bioactivity. This research offers insights into designing more effective compounds based on structural modifications (Dinesh, 2013).
Antimicrobial Activity of Benz[g]indole Derivatives
Bhovi and Gadaginamath (2005) synthesized benz[g]indole derivatives with oxadiazolyl, triazolyl, and pyrrolylaminocarbonyl moieties, investigating their antimicrobial activities. Their findings contribute to the search for new antimicrobial agents with potential for medical application (Bhovi & Gadaginamath, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQCXBTOMUROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




